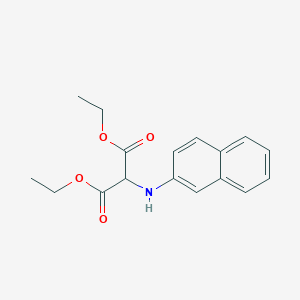
Diethyl 2-(naphthalen-2-ylamino)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(naphthalen-2-ylamino)propanedioate is an organic compound with the molecular formula C17H19NO4 It is a derivative of diethyl malonate, where one of the hydrogen atoms is replaced by a 2-naphthylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-naphthylamino)malonate typically involves the reaction of diethyl malonate with 2-naphthylamine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Nucleophilic Substitution: The enolate ion reacts with 2-naphthylamine to form diethyl 2-(2-naphthylamino)malonate.
Industrial Production Methods
Industrial production methods for diethyl 2-(2-naphthylamino)malonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(naphthalen-2-ylamino)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to generate the enolate ion for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted malonate derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(naphthalen-2-ylamino)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of diethyl 2-(2-naphthylamino)malonate depends on its application. In organic synthesis, it acts as a nucleophile in substitution reactions. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: The parent compound, used widely in organic synthesis.
Dimethyl malonate: A similar compound with methyl groups instead of ethyl groups.
Diethyl phenylmalonate: Another derivative with a phenyl group instead of a naphthyl group.
Uniqueness
Diethyl 2-(naphthalen-2-ylamino)propanedioate is unique due to the presence of the 2-naphthylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties.
Eigenschaften
CAS-Nummer |
6248-33-5 |
|---|---|
Molekularformel |
C17H19NO4 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
diethyl 2-(naphthalen-2-ylamino)propanedioate |
InChI |
InChI=1S/C17H19NO4/c1-3-21-16(19)15(17(20)22-4-2)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11,15,18H,3-4H2,1-2H3 |
InChI-Schlüssel |
ACVAPXTZJANMHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1 |
Key on ui other cas no. |
6248-33-5 |
Löslichkeit |
45.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















